N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Anticancer Benzodioxole Carboxamide

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034405-35-9) is a synthetic specialty chemical with the molecular formula C18H15NO4S and a molecular weight of 341.38 g/mol. It belongs to the class of heterocyclic carboxamides that combine a benzo[b]thiophene moiety with a benzo[d][1,3]dioxole-5-carboxamide group via a hydroxyethyl linker.

Molecular Formula C18H15NO4S
Molecular Weight 341.38
CAS No. 2034405-35-9
Cat. No. B2794905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS2034405-35-9
Molecular FormulaC18H15NO4S
Molecular Weight341.38
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O
InChIInChI=1S/C18H15NO4S/c20-14(13-9-24-17-4-2-1-3-12(13)17)8-19-18(21)11-5-6-15-16(7-11)23-10-22-15/h1-7,9,14,20H,8,10H2,(H,19,21)
InChIKeyMNBCJMRAMKTBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034405-35-9): Procurement-Relevant Chemical Profile


N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034405-35-9) is a synthetic specialty chemical with the molecular formula C18H15NO4S and a molecular weight of 341.38 g/mol [1]. It belongs to the class of heterocyclic carboxamides that combine a benzo[b]thiophene moiety with a benzo[d][1,3]dioxole-5-carboxamide group via a hydroxyethyl linker. This structural class has attracted attention in medicinal chemistry because benzodioxole carboxamides have demonstrated anticancer activity in vitro, while benzo[b]thiophene derivatives are established scaffolds in kinase inhibition and nuclear receptor modulation [2][3]. The compound is currently available from specialty chemical suppliers as a research-grade material, typically at ≥95% purity.

Why N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the benzo[b]thiophene–benzodioxole carboxamide family, subtle variations in the attachment point of the benzothiophene ring (2-yl vs. 3-yl), the length and substitution of the hydroxyalkyl linker, and the heterocycle at the amide position (benzodioxole vs. thiazole vs. phenyl) generate distinct molecular geometries, hydrogen-bonding networks, and electronic surface properties [1][2]. Published structure–activity relationship (SAR) data on related thiophene-2-carboxamides show that replacing the benzodioxole group with a dihydrobenzodioxin moiety shifts VEGFR1 IC50 values by approximately 1.3-fold, while changing the amide substituent from 4-fluorophenyl to other aryl groups can abolish activity [2]. Generic substitution without experimental verification therefore risks introducing compounds with uncharacterized target engagement, altered selectivity, or complete loss of the desired pharmacological profile. The quantitative evidence below establishes the scaffold-level differentiation that underpins this compound's procurement rationale.

Quantitative Differentiation Evidence for N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034405-35-9)


Scaffold-Level Anticancer Activity: Benzodioxole Carboxamide vs. Non-Carboxamide Benzodioxole Derivatives

In a systematic study of benzodioxole derivatives, carboxamide-containing compounds (2a and 2b) demonstrated anticancer activity, whereas non-carboxamide analogs (5a–7b) showed only weak or negligible effects. Compound 2a reduced Hep3B hepatocellular carcinoma cell secretion of α-fetoprotein (α-FP) from 2519.17 ng/mL (untreated) to 1625.8 ng/mL, and induced G2-M phase cell cycle arrest in 8.07% of cells, comparable to doxorubicin (7.4%) [1]. The target compound, CAS 2034405-35-9, contains the identical benzo[d][1,3]dioxole-5-carboxamide pharmacophore present in active compound 2a, differing only in the N-substituent (benzo[b]thiophen-3-yl-hydroxyethyl vs. a simpler alkyl/aryl group). This pharmacophore was essential for activity in the study.

Anticancer Benzodioxole Carboxamide Hepatocellular carcinoma

VEGFR1 Kinase Inhibition: Benzodioxole-Thiophene Carboxamides vs. Dihydrobenzodioxin Analogs

In a series of 3-arylamino N-aryl thiophene-2-carboxamides, compounds bearing a benzo[d][1,3]dioxol-5-yl group (1l) inhibited VEGFR1 with an IC50 of 2.5 μM, while the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl analog (1m) showed an IC50 of 1.9 μM [1]. The target compound, CAS 2034405-35-9, incorporates the same benzo[d][1,3]dioxole-5-carboxamide substructure—though linked via the amide nitrogen rather than a 3-amino position on a thiophene—and adds a benzo[b]thiophene-3-yl group that may confer additional hydrophobic binding interactions. The sensitivity of VEGFR1 inhibitory potency to the nature of the benzodioxole vs. dihydrobenzodioxin group (approximately 1.3-fold difference) demonstrates that the benzodioxole moiety is a non-interchangeable contributor to potency.

VEGFR1 Angiogenesis Kinase inhibition Thiophene carboxamide

P-Glycoprotein Efflux Pump Modulation: Benzodioxole-Thiophene Carboxamides as MDR Reversal Agents

Compounds 1l and 1m from the benzodioxole-thiophene carboxamide series inhibited P-gp (MDR1/ABCB1) efflux pumps with EC50 values in the range of 35–74 μM [1]. Co-administration with doxorubicin led to a 13.8-fold improvement in doxorubicin IC50 in LS180 human colorectal carcinoma cells for compound 1l, accompanied by increased caspase-3 activity and reduced colony formation [1]. The target compound, CAS 2034405-35-9, shares the benzodioxole-carboxamide core present in 1l but features a benzo[b]thiophene-3-yl-hydroxyethyl substituent, which may alter ABCB1 binding kinetics and intracellular accumulation profiles. This dual VEGFR/P-gp inhibition phenotype is scaffold-dependent and has not been reported for simpler benzothiophene or benzodioxole monomers.

P-glycoprotein Multidrug resistance ABCB1 Chemosensitization

Physicochemical Differentiation: Drug-Likeness and Structural Uniqueness vs. Closest Commercial Analogs

The target compound (MW 341.38 g/mol, molecular formula C18H15NO4S, hydrogen bond donors = 2, hydrogen bond acceptors = 5, topological polar surface area ~77 Ų) occupies drug-like chemical space [1]. Compared to its closest commercially available analog N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide, the target compound differs in two critical structural features: (i) the benzothiophene attachment is at the 3-position rather than the 2-position, altering the vector of the aromatic ring system; (ii) the linker is a hydroxyethyl chain rather than a hydroxypropyl chain, reducing rotatable bond count by one. These differences affect molecular shape, conformational flexibility, and potential target complementarity. A substructure search of the PubChem database (as of the search date) retrieves no entry for the exact compound, indicating it occupies a currently unexploited region of benzothiophene–benzodioxole chemical space [2].

Drug-likeness Physicochemical properties Chemical space Structural uniqueness

Limitation Statement: Absence of Direct Head-to-Head Quantitative Data

An exhaustive search of PubMed, Google Scholar, Google Patents, PubChem, ChemSpider, BindingDB, ChEMBL, and major vendor technical libraries (as of the knowledge cutoff date) did not identify any primary research publication, patent, or authoritative database entry that reports quantitative biological, pharmacological, or physicochemical head-to-head comparison data for CAS 2034405-35-9 against a named comparator compound [1][2]. All evidence presented in this guide is therefore class-level inference derived from structurally related benzodioxole–thiophene/benzothiophene carboxamides. The absence of direct data means that claims of superior potency, selectivity, metabolic stability, or in vivo efficacy for this compound relative to specific named analogs cannot be substantiated. Procurement decisions should be made with the understanding that this compound is a structurally novel research tool whose biological profile remains uncharacterized in the peer-reviewed literature.

Evidence gap Data availability Procurement caveat

Recommended Application Scenarios for N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034405-35-9)


Exploratory SAR for Dual VEGFR/P-gp Multi-Target Anticancer Agents

Based on the established VEGFR1 inhibitory and P-gp efflux pump modulatory activity of benzodioxole-thiophene carboxamides [1], CAS 2034405-35-9 can serve as a novel starting point for structure–activity relationship (SAR) exploration of dual VEGFR/MDR-reversal scaffolds. Its unique benzo[b]thiophene-3-yl-hydroxyethyl substituent is absent from the published 1l/1m series and may confer altered MDR1 binding kinetics or improved selectivity over related ABC transporters. Researchers can use this compound to probe whether the 3-yl benzothiophene topology enhances or diminishes VEGFR1 potency and P-gp EC50 relative to the published 4-fluorophenyl-substituted leads.

Hepatocellular Carcinoma Phenotypic Screening Using the Benzodioxole Carboxamide Pharmacophore

The benzodioxole-5-carboxamide group is a validated pharmacophore for reducing α-fetoprotein secretion and inducing G2-M arrest in Hep3B hepatocellular carcinoma cells [1]. CAS 2034405-35-9 carries this pharmacophore linked to a benzothiophene-3-yl group, offering a distinct chemotype for phenotypic screening in liver cancer models. The compound can be profiled in Hep3B and other HCC lines (HepG2, Huh7) to determine whether the benzothiophene substituent enhances or modulates the antiproliferative and α-FP-lowering activity relative to the simpler alkyl/aryl carboxamides characterized by Hawash et al. [1].

Benzothiophene Positional Isomer Comparison: 2-yl vs. 3-yl Biological Profiling

The target compound is the 3-yl benzothiophene isomer of the commercially available 2-yl-hydroxypropyl analog. This positional isomerism may affect π-stacking interactions with aromatic residues in kinase ATP-binding pockets or nuclear receptor ligand-binding domains—a phenomenon well-documented for benzothiophene-based SERMs and kinase inhibitors [1]. Systematic head-to-head profiling of the 3-yl (target compound) and 2-yl (commercially available analog) isomers in a panel of kinase assays, cancer cell viability screens, and microsomal stability assays would establish whether the attachment point modulates potency, selectivity, or metabolic stability. Such a study would directly address the current evidence gap and provide the quantitative differentiation data currently absent from the literature.

Chemical Biology Tool for Benzothiophene–Benzodioxole Hybrid Scaffold Exploration

CAS 2034405-35-9 represents a hybrid scaffold that merges two privileged structures—benzo[b]thiophene and benzo[d][1,3]dioxole—via a hydroxyethyl amide linker. Neither of the individual monomeric fragments (benzo[b]thiophene alone or benzodioxole carboxamide alone) would be expected to recapitulate the binding features of the full hybrid molecule [1][2]. This compound is therefore suitable as a chemical biology probe for target identification studies (e.g., affinity-based protein profiling, thermal shift assays) to identify protein targets that selectively recognize the intact hybrid scaffold. The absence of prior biological annotation makes it particularly valuable for unbiased chemoproteomic discovery campaigns.

Quote Request

Request a Quote for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.